molecular formula C19H21Cl2FN2 B13429736 o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- CAS No. 2024-08-0

o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-

Cat. No.: B13429736
CAS No.: 2024-08-0
M. Wt: 367.3 g/mol
InChI Key: ZTXBAJPMKRLEOQ-UHFFFAOYSA-N
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Description

o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a benzylidene group, and a fluoro substituent, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- typically involves multiple steps, starting with the preparation of o-toluidine derivatives. One common method involves the formation of N-silylated o-toluidine by treating o-toluidine with a stoichiometric quantity of n-BuLi, followed by quenching with chlorotrimethylsilane

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzylidene group can be reduced to yield the corresponding benzylamine.

    Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to benzylamine derivatives.

    Substitution: Introduction of various nucleophiles at the fluoro position.

Scientific Research Applications

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and probes for studying biochemical pathways.

Industry: In the industrial sector, this compound is explored for its use in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- exerts its effects involves interactions with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of DNA function. The fluoro substituent can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    o-Toluidine: A simpler analog without the bis(2-chloroethyl)amino and benzylidene groups.

    p-Fluoroaniline: Contains the fluoro substituent but lacks the complex functionalization seen in the target compound.

    N-(2-Chloroethyl)-N-methyl-2-nitroaniline: Shares the chloroethyl group but differs in the overall structure and functional groups.

Uniqueness: The unique combination of functional groups in o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- imparts distinct reactivity and potential applications that are not observed in simpler analogs. The presence of the bis(2-chloroethyl)amino group, in particular, provides opportunities for covalent modification of biomolecules, making it a valuable tool in medicinal chemistry and biochemical research.

Properties

CAS No.

2024-08-0

Molecular Formula

C19H21Cl2FN2

Molecular Weight

367.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(4-fluoro-2-methylphenyl)iminomethyl]-3-methylaniline

InChI

InChI=1S/C19H21Cl2FN2/c1-14-12-18(24(9-7-20)10-8-21)5-3-16(14)13-23-19-6-4-17(22)11-15(19)2/h3-6,11-13H,7-10H2,1-2H3

InChI Key

ZTXBAJPMKRLEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=C(C=C(C=C2)F)C

Origin of Product

United States

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